n-Methyl-2-(thiazol-2-yl)propan-2-amine

Lipophilicity Medicinal Chemistry Drug Design

Synthesizing CNS-penetrant kinase probes requires balancing potency with blood-brain barrier permeability. This N-methylated thiazole building block, with reduced HBD count (1 vs. 2) and lower TPSA (~25 Ų vs. ~67 Ų) compared to primary amine analogs, enables improved passive BBB penetration. - Retains activity in P-glycoprotein-overexpressing multidrug-resistant cell lines. - Essential comparator for SAR studies deconvoluting amine substitution effects on potency and selectivity. - Backed by peer-reviewed data showing N-methylamino thiazole derivatives achieve single-digit nanomolar IC50 values in tubulin polymerization assays.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
Cat. No. B13627632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-2-(thiazol-2-yl)propan-2-amine
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CS1)NC
InChIInChI=1S/C7H12N2S/c1-7(2,8-3)6-9-4-5-10-6/h4-5,8H,1-3H3
InChIKeyDNIBEBODDCMJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-2-(thiazol-2-yl)propan-2-amine Physicochemical and Structural Baseline


n-Methyl-2-(thiazol-2-yl)propan-2-amine (C₇H₁₂N₂S; MW 156.25) is a heterocyclic amine building block featuring a thiazole ring linked to an N-methylated propan-2-amine moiety . The compound exhibits computed physicochemical properties including a LogP of approximately 1.6 and a topological polar surface area (TPSA) of ~25 Ų . These values position it as a moderately lipophilic scaffold with reduced hydrogen-bonding capacity relative to its primary amine analogs, a feature that may influence its utility in medicinal chemistry optimization campaigns.

N-methyl thiazole-propanamine building block for medchem campaigns
N-methylation lowers hydrogen-bond donor count and TPSA
Moderate lipophilicity compatible with membrane permeability studies

n-Methyl-2-(thiazol-2-yl)propan-2-amine Substitution Risks


Within the 2-aminothiazole and thiazole-propanamine class, even minor structural alterations—such as the presence or absence of an N-methyl group or the position of amine substitution—can dramatically alter both physicochemical properties and biological activity profiles. Published structure-activity relationship (SAR) studies demonstrate that replacing an N-methylamino group with a primary amine or a dimethylamino substituent can shift antiproliferative potency by orders of magnitude [1]. Similarly, altering the thiazole ring substitution pattern or the alkyl linker length yields distinct solubility, permeability, and target-binding characteristics [2]. Consequently, direct one-for-one substitution without confirmatory biological or physicochemical validation risks invalidating established structure-activity relationships and compromising research reproducibility.

N-methyl vs. primary amine substitution can shift lipophilicity and HBD profile, altering biological readouts.
Dimethylamino analog may show different cellular activity profiles, limiting SAR transfer.
Direct replacement without validation may invalidate established structure-activity relationships.

n-Methyl-2-(thiazol-2-yl)propan-2-amine vs. Structural Analogs


Lipophilicity vs. Non-Methylated Analog

The N-methyl substitution in n-Methyl-2-(thiazol-2-yl)propan-2-amine increases calculated lipophilicity compared to the primary amine analog 2-(thiazol-2-yl)propan-2-amine . Higher LogP may enhance membrane permeability, a desirable trait for intracellular target engagement.

Lipophilicity comparison
Computational prediction
LogP ~1.6
vs.
LogP ~0.4
Higher LogP may support membrane permeability profiling
Computational values; experimental confirmation advised
Lipophilicity Medicinal Chemistry Drug Design

Hydrogen-Bond Donor and TPSA Reduction vs. Primary Amine

The N-methyl group reduces the hydrogen-bond donor (HBD) count from two (in the primary amine analog) to one, and decreases the TPSA from ~67 Ų to ~25 Ų [1]. This reduction aligns with Lipinski's rule-of-five and may improve central nervous system (CNS) penetration potential.

HBD & TPSA profile
Computational prediction
HBD 1 | TPSA 24.92 Ų
Reduced HBD/TPSA versus primary amine supports CNS penetration studies
Physicochemical Properties Permeability Blood-Brain Barrier

N-Methylamino Antiproliferative Advantage

In a series of 2-substituted-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazoles, the N-methylamino (NHCH3) substituent at the C2-position consistently yielded the highest antiproliferative potency compared to C2-amino (NH2) and C2-dimethylamino (N(CH3)2) analogs [1]. The N-methylamino derivatives exhibited IC50 values ranging from low micromolar to single-digit nanomolar, whereas increasing steric bulk to N,N-dimethylamino resulted in a 1–2 log decrease in activity [1].

Activity rank in thiazole series
Class-level inference
NHCH₃ > NH₂ ≫ N(CH₃)₂
Supports cell-proliferation endpoint research for N-methylamino scaffold
Based on structurally related thiazole analogs in MCF-7 assay
Anticancer SAR Tubulin Polymerization

Lipophilicity and Steric Profile vs. 5-Methyl Analog

Compared to 2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine (which places a methyl substituent on the thiazole ring), the N-methyl derivative exhibits a distinct lipophilicity and steric profile. The N-methyl compound (LogP ~1.6) shows comparable lipophilicity to the 5-methyl-thiazole analog (LogP ~1.65) , but with different topological constraints that may influence target binding modes.

Lipophilicity vs. 5-methyl analog
Computational prediction
LogP 1.60
vs.
LogP 1.65
Similar LogP with distinct steric/electronic profiles may affect target binding
Lipophilicity Steric Bulk Solubility

n-Methyl-2-(thiazol-2-yl)propan-2-amine Recommended Use Cases


Anticancer Lead Optimization with Nanomolar Potency

Based on SAR evidence that N-methylamino substitution on thiazole scaffolds yields the highest antiproliferative activity (IC50 values down to single-digit nanomolar) [1], this compound is suitable for medicinal chemistry campaigns targeting tubulin polymerization or other intracellular oncology targets where cellular permeability and potency are paramount.

CNS-Targeted Probe Development

The reduced hydrogen-bond donor count (1 vs. 2) and lower TPSA (~25 Ų vs. ~67 Ų) compared to primary amine analogs [1] suggest improved passive blood-brain barrier penetration, making this compound a viable starting point for CNS-targeted chemical probe development.

MDR Cancer Cell Line Screening

The N-methylamino thiazole class retains activity in multidrug-resistant cell lines overexpressing P-glycoprotein [1], indicating that derivatives of this compound may circumvent efflux-mediated resistance—a critical advantage for oncology research involving resistant tumor models.

SAR Studies of 2-Aminothiazole Chemotypes

As a structurally defined N-methylated analog with distinct LogP, TPSA, and HBD profiles [1], this compound serves as an essential comparator in SAR investigations to deconvolute the contributions of amine substitution to potency, permeability, and target selectivity.

Application
Selection Property
Validation Focus
Cell-proliferation assay research
N-methylamino thiazole scaffold
Proliferation endpoint and SAR context
CNS permeability profiling
Reduced HBD/TPSA profile
Permeability assay and brain penetration review
Drug-resistant cell line screening
P-glycoprotein substrate context
Resistance model endpoint evaluation
2-Aminothiazole SAR evaluation
N-methyl vs. primary/dimethylamino
Activity and selectivity context review
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